3-Fluorophenylacetylene

Catalog No.
S708280
CAS No.
2561-17-3
M.F
C8H5F
M. Wt
120.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenylacetylene

CAS Number

2561-17-3

Product Name

3-Fluorophenylacetylene

IUPAC Name

1-ethynyl-3-fluorobenzene

Molecular Formula

C8H5F

Molecular Weight

120.12 g/mol

InChI

InChI=1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H

InChI Key

PTRUTZFCVFUTMW-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)F

Canonical SMILES

C#CC1=CC(=CC=C1)F

3-Fluorophenylacetylene is an organic compound characterized by the presence of a fluorine atom attached to a phenyl group, which is further connected to an acetylene moiety. Its chemical formula is C8H5FC_8H_5F and it has a molecular weight of approximately 120.12 g/mol. The compound exists as a colorless to light orange liquid and is soluble in organic solvents. It has been identified with the CAS number 2561-17-3 and can be referenced in databases such as PubChem under the CID 520218 .

Material Science:

  • Organic synthesis: 3-FPA can serve as a building block for the synthesis of more complex organic molecules with desirable properties. Its unique structure, containing both a triple bond and a fluorine atom, can be beneficial in designing new materials with specific functionalities. For example, 3-FPA can be used to synthesize conjugated polymers, which are polymers with alternating single and double bonds that exhibit interesting electrical and optical properties ScienceDirect.

Medicinal Chemistry:

  • Drug discovery: 3-FPA can be a valuable scaffold for the development of new drugs. By incorporating 3-FPA into the structure of potential drug candidates, researchers can explore how the presence of the triple bond and fluorine atom affects the molecule's interaction with biological targets. This information can be crucial in optimizing the efficacy and safety of new drugs Royal Society of Chemistry.

Organic Chemistry:

  • Reaction mechanisms: 3-FPA can be used as a probe molecule to study the mechanisms of various organic reactions. Its specific reactivity allows researchers to gain insights into how different functional groups interact and how reaction conditions influence the outcome of a reaction The Journal of Organic Chemistry: .
Typical of acetylenic compounds. Notably, it can undergo:

  • Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst, leading to the formation of substituted alkynes .
  • Electrophilic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions.
  • Reactions with Oxygen: Studies have shown that phenylacetylenes, including 3-fluorophenylacetylene, react with atomic oxygen, which can lead to various oxidation products .

3-Fluorophenylacetylene exhibits notable biological activities. It has been identified as a CYP1A2 inhibitor, which suggests potential implications in drug metabolism and pharmacokinetics. This inhibition could affect the metabolism of various pharmaceuticals processed by this cytochrome P450 enzyme . Its bioavailability score is approximately 0.55, indicating moderate potential for absorption in biological systems.

Several synthesis methods have been developed for 3-fluorophenylacetylene:

  • Direct Fluorination: This method involves the fluorination of phenylacetylene using fluorinating agents under controlled conditions.
  • Sonogashira Reaction: The compound can also be synthesized via the Sonogashira coupling reaction between 3-fluoroiodobenzene and acetylene in the presence of palladium catalysts .
  • Alkyne Formation: Another approach includes dehydrohalogenation of appropriate halogenated precursors followed by acetylide formation.

3-Fluorophenylacetylene finds applications in various fields:

  • Material Science: It is used in synthesizing functionalized polymers and materials with specific electronic properties.
  • Pharmaceuticals: Its role as a CYP1A2 inhibitor suggests potential use in drug development, particularly for modifying drug metabolism.
  • Organic Synthesis: The compound serves as an important intermediate for further chemical transformations in organic synthesis.

Several compounds share structural similarities with 3-fluorophenylacetylene, including:

Compound NameChemical FormulaUnique Features
PhenylacetyleneC8H6C_8H_6Lacks fluorine; more reactive due to no electron-withdrawing group.
4-FluorophenylacetyleneC8H5FC_8H_5FFluorine at para position; different electronic effects on reactivity.
3-ChlorophenylacetyleneC8H5ClC_8H_5ClChlorine instead of fluorine; affects polarity and reactivity differently.
1-Ethynyl-3-fluorobenzeneC8H5FC_8H_5FSimilar structure but differs in functional groups; used in different synthetic pathways.

The uniqueness of 3-fluorophenylacetylene lies in its specific electronic properties imparted by the fluorine atom, which influences its reactivity and biological activity compared to other similar compounds.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.62%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-Fluorophenylacetylene

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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